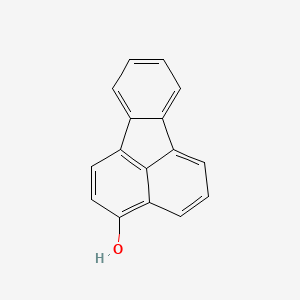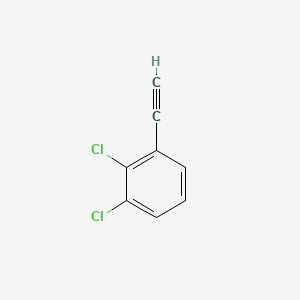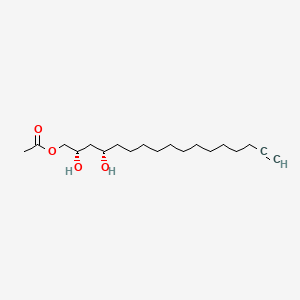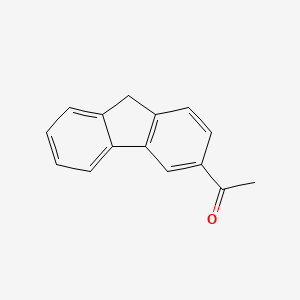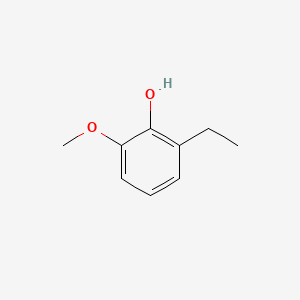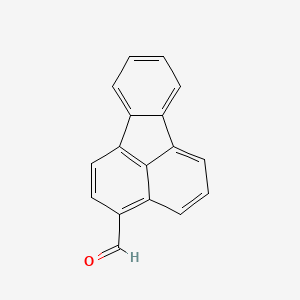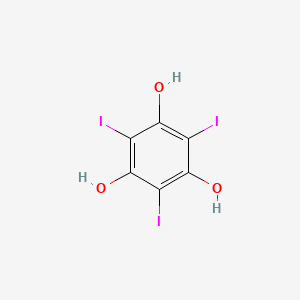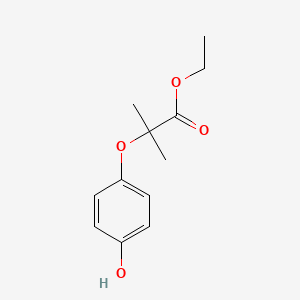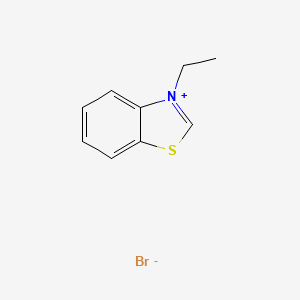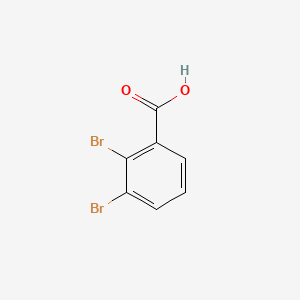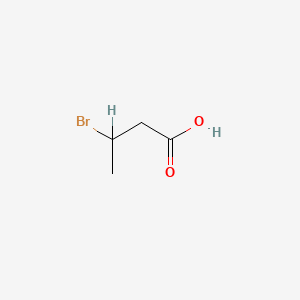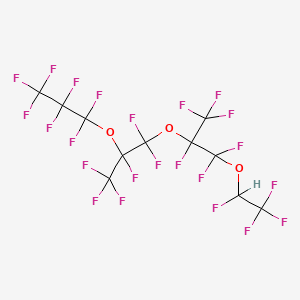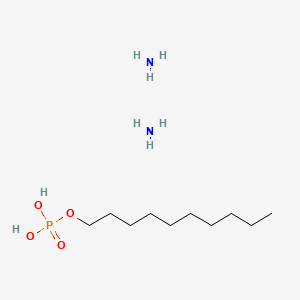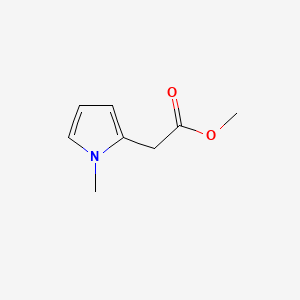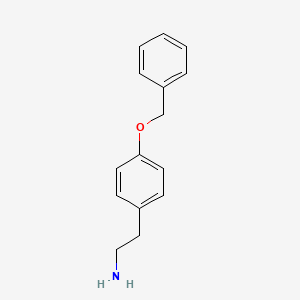
2-(4-Benzyloxy-phenyl)-ethylamine
Übersicht
Beschreibung
“2-(4-Benzyloxy-phenyl)-ethylamine” is a chemical compound with the molecular formula C15H16O2 . It is also known by other names such as “2-(4-Benzyloxyphenyl)ethanol” and "2-(4-(Benzyloxy)phenyl)ethanol" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency . Another study reports the synthesis of a new chalcone derivative using a Claisen-Schmidt condensation reaction .Molecular Structure Analysis
The molecular structure of “2-(4-Benzyloxy-phenyl)-ethylamine” is characterized by the presence of a benzene ring attached to an ethylamine group via a benzyloxy group . The exact mass and monoisotopic mass of the compound are 228.115029749 g/mol .Physical And Chemical Properties Analysis
The compound “2-(4-Benzyloxy-phenyl)-ethylamine” has a molecular weight of 228.29 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 5 .Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, closely related to 2-(4-Benzyloxy-phenyl)-ethylamine, have shown potential in antidepressant activity. These compounds, including venlafaxine, demonstrate an ability to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of norepinephrine (NE) and serotonin (5-HT), suggesting their use in treating depression (Yardley et al., 1990).
Anti-Tubercular Applications
A study on derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, which includes 2-(4-Benzyloxy-phenyl)-ethylamine, revealed promising anti-tubercular activity. These compounds exhibited significant activity against Mycobacterium tuberculosis with minimal cytotoxicity, indicating potential in anti-tubercular drug development (Nimbalkar et al., 2018).
Neurotransmitter Uptake Inhibition
Studies have shown that certain 2-phenyl-2-ethylamine derivatives, similar to 2-(4-Benzyloxy-phenyl)-ethylamine, can effectively inhibit the uptake of neurotransmitters like norepinephrine and serotonin. This inhibition suggests potential therapeutic applications in conditions where neurotransmitter modulation is beneficial (Mccoubrey, 1959).
Enzyme Inhibition for Therapeutic Applications
Research on benzimidazole-morpholine derivatives, structurally related to 2-(4-Benzyloxy-phenyl)-ethylamine, demonstrates their potential as dual-acting inhibitors of enzymes like monoamine oxidase A and B. These properties could be leveraged for developing multi-action therapeutic agents, especially in treating inflammatory diseases (Can et al., 2017).
Synthesis of Bioactive Compounds
The synthesis of Ethyl(S)-2-ethoxy-3-(4-hydroxyphenyl)propionate, a process involving 2-(4-Benzyloxy-phenyl)-ethylamine, highlights its role in creating bioactivecompounds. This synthesis pathway is indicative of the chemical's utility in complex organic syntheses, potentially leading to various pharmacologically active substances (Xiao & Xie, 2006).
Pharmacological and Toxicological Screening
Benzimidazole-Morpholine derivatives, structurally related to 2-(4-Benzyloxy-phenyl)-ethylamine, have undergone pharmacological and toxicological screening. These screenings reveal their potential as multi-action therapeutic agents, particularly in the treatment of inflammatory diseases due to their inhibition of critical enzymes like cyclooxygenase-1 and -2 (Can et al., 2017).
Molecular Docking Studies
Molecular docking studies involving compounds structurally related to 2-(4-Benzyloxy-phenyl)-ethylamine have been conducted to understand their interactions with specific enzymes. This research aids in developing new pharmaceuticals, especially in areas like anti-tubercular drug discovery, by identifying potential lead compounds (Nimbalkar et al., 2018).
Synthesis under Eco-Friendly Conditions
The compound 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, structurally similar to 2-(4-Benzyloxy-phenyl)-ethylamine, has been synthesized using ultrasound-assisted methods. This approach represents a shift towards more eco-friendly and efficient synthesis techniques in chemical research, potentially applicable to 2-(4-Benzyloxy-phenyl)-ethylamine as well (Nikalje et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-phenylmethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10-12,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKMZZXGIORPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276793 | |
| Record name | 2-(4-benzyloxy-phenyl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyloxy-phenyl)-ethylamine | |
CAS RN |
51179-05-6 | |
| Record name | 2-(4-benzyloxy-phenyl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51179-05-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

